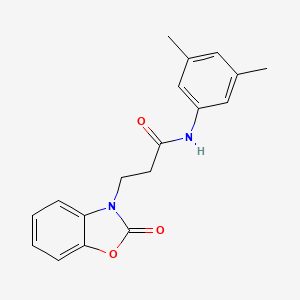

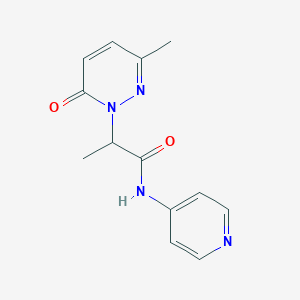

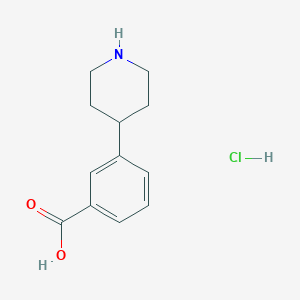

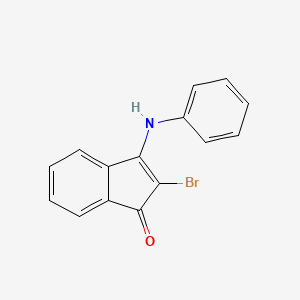

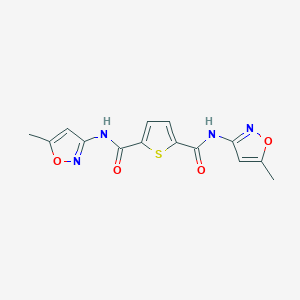

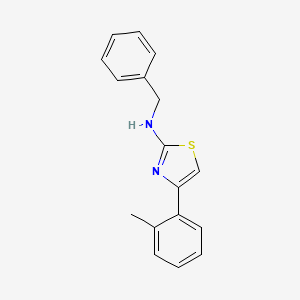

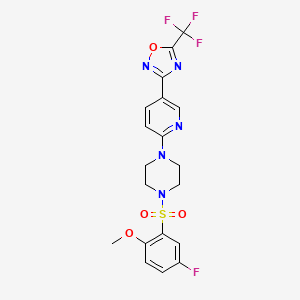

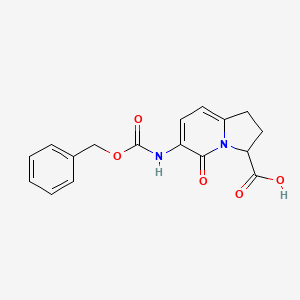

![molecular formula C17H19N5O2 B2709366 2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 866843-54-1](/img/structure/B2709366.png)

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved under green chemistry conditions via multicomponent reaction . The condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid leads to the formation of new derivatives of heterocyclic systems .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines exploit the similarities in kinase ATP sites to direct the activity and selectivity of these compounds to multiple oncogenic targets through focused chemical modification .Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesis and evaluation of derivatives closely related to pyrazolo[3,4-d]pyrimidin-5-yl compounds have shown promising anticancer activities. For example, a study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives highlighted the anticancer potential of these compounds. Specifically, one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, indicating the role of these derivatives in developing new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies have synthesized new heterocycles incorporating the pyrazole moiety, showing significant antimicrobial activities against various pathogens. This suggests the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Bondock et al., 2008).

Radioligand Imaging

Pyrazolo[3,4-d]pyrimidineacetamides have been identified as selective ligands for the translocator protein (18 kDa), with derivatives like DPA-714 designed for in vivo imaging using positron emission tomography (PET). Such compounds are crucial in neuroinflammation research, offering insights into brain health and disease progression through non-invasive imaging techniques (Dollé et al., 2008).

Synthesis and Characterization

The synthesis of novel derivatives through various chemical reactions is a significant area of research, focusing on the creation of new compounds with potential therapeutic applications. Studies on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exemplify the innovative approaches in synthesizing and characterizing potential pharmacologically active compounds (Rahmouni et al., 2014).

Antioxidant Activity

The antioxidant properties of pyrazole-acetamide derivatives have been studied, with compounds showing significant activity in vitro. This research underscores the potential of these derivatives in combating oxidative stress-related diseases, contributing to the development of new antioxidant therapies (Chkirate et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Pyrazolo[3,4-d]pyrimidines, including “2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide”, are a focus of ongoing research due to their potential as kinase inhibitors for the treatment of various diseases, including cancer . Future research will likely continue to explore the therapeutic potential of these compounds, as well as their safety and efficacy in clinical trials .

Propiedades

IUPAC Name |

2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-10-5-11(2)15(12(3)6-10)20-14(23)8-22-9-18-16-13(17(22)24)7-19-21(16)4/h5-7,9H,8H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTZPUDURVVNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)

![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)

![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)